molecular formula C17H21Cl2NO5 B585996 4-Chloro Bupropion Fumarate CAS No. 1193779-36-0

4-Chloro Bupropion Fumarate

Cat. No.: B585996
CAS No.: 1193779-36-0
M. Wt: 390.257
InChI Key: CUZCRYZSIOLYOO-WLHGVMLRSA-N
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Description

4-Chloro Bupropion Fumarate is a chemical compound derived from Bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . The addition of a chlorine atom to the Bupropion structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Bupropion Fumarate typically involves the chlorination of Bupropion. The process begins with the bromination of m-chloropropiophenone, followed by amination with t-butylamine, and finally, the reaction with fumaric acid to form the fumarate salt . The reaction conditions include:

  • Bromination with bromine or N-Bromo succinimide.
  • Amination with t-butylamine.
  • Acidification with fumaric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro Bupropion Fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZCRYZSIOLYOO-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747319
Record name (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193779-36-0
Record name (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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